Bis[2-(DI-T-butylphosphino)ethyl]amine
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Overview
Description
Bis[2-(DI-T-butylphosphino)ethyl]amine: is an organophosphorus compound that serves as a ligand in coordination chemistry. It is characterized by its two di-tert-butylphosphino groups attached to an ethylamine backbone. This compound is known for its high chemical stability and is often used in the formation of stable complexes with transition metals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(DI-T-butylphosphino)ethyl]amine typically involves the reaction of di-tert-butylphosphine with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The product is then purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems are common practices to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[2-(DI-T-butylphosphino)ethyl]amine can undergo oxidation reactions, typically forming phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine groups are replaced by other ligands.
Coordination: The compound readily forms coordination complexes with transition metals, which are used in various catalytic processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides or other nucleophiles are used.
Coordination: Transition metals like palladium, platinum, and ruthenium are commonly used.
Major Products:
Oxidation: Phosphine oxides.
Substitution: New phosphine derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Chemistry: Bis[2-(DI-T-butylphosphino)ethyl]amine is widely used as a ligand in homogeneous catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a ligand in catalytic processes helps in the efficient synthesis of various compounds .
Mechanism of Action
The mechanism by which Bis[2-(DI-T-butylphosphino)ethyl]amine exerts its effects is primarily through its role as a ligand. It coordinates with transition metals to form stable complexes, which then participate in catalytic cycles. The phosphine groups donate electron density to the metal center, stabilizing it and facilitating various catalytic reactions .
Comparison with Similar Compounds
- Bis(2-(diphenylphosphino)ethyl)amine
- Bis(2-(diisopropylphosphino)ethyl)amine
- 2,6-Bis(di-tert-butylphosphinomethyl)pyridine
Uniqueness: Bis[2-(DI-T-butylphosphino)ethyl]amine is unique due to its high steric bulk provided by the di-tert-butyl groups. This steric hindrance can influence the selectivity and activity of the metal complexes it forms, making it particularly useful in certain catalytic applications where other ligands might not perform as well .
Properties
IUPAC Name |
2-ditert-butylphosphanyl-N-(2-ditert-butylphosphanylethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H45NP2/c1-17(2,3)22(18(4,5)6)15-13-21-14-16-23(19(7,8)9)20(10,11)12/h21H,13-16H2,1-12H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYKYLNPIGDVEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCNCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H45NP2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944710-34-3 |
Source
|
Record name | 944710-34-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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